molecular formula C27H30N2O5 B444831 1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE

1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE

Cat. No.: B444831
M. Wt: 462.5g/mol
InChI Key: LWXSCXICYCJVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a phenoxy-benzyl group and a trimethoxy-phenyl-methanone moiety

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5g/mol

IUPAC Name

[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C27H30N2O5/c1-31-24-17-21(18-25(32-2)26(24)33-3)27(30)29-14-12-28(13-15-29)19-20-8-7-11-23(16-20)34-22-9-5-4-6-10-22/h4-11,16-18H,12-15,19H2,1-3H3

InChI Key

LWXSCXICYCJVAM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reductive amination of a piperazine derivative with an aromatic aldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has shown promise in antimicrobial and antifungal studies . Its ability to interact with biological membranes and proteins makes it a candidate for further investigation in drug development.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its structural features suggest it could be a lead compound in the development of new pharmaceuticals targeting various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cell membranes, altering their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE stands out due to its unique combination of a piperazine ring with phenoxy and trimethoxy-phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

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